4-amino-3-ethoxy-N,N-dimethylbenzamide

Description

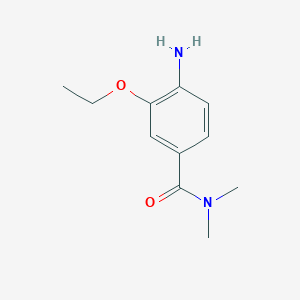

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-ethoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-10-7-8(5-6-9(10)12)11(14)13(2)3/h5-7H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYTXGWTIUDLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Investigations of 4 Amino 3 Ethoxy N,n Dimethylbenzamide S Biological Activities

Elucidation of Molecular Mechanism of Action

The molecular mechanism of action for 4-amino-3-ethoxy-N,N-dimethylbenzamide is multifaceted, involving interactions with a range of biological targets that modulate cellular signaling, gene expression, and enzymatic activity.

While direct studies on the protein kinase inhibition profile of this compound are not extensively documented in publicly available research, the broader class of substituted benzamides has been investigated for such activities. For instance, structurally related compounds have been explored as inhibitors of various protein kinases. A study on α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, a compound with some structural similarities, demonstrated its ability to act as a tyrosine-specific protein kinase inhibitor. nih.gov This compound was found to block the phosphorylation of tyrosine kinase substrates within intact cells, suggesting a potential mechanism for modulating cellular signaling pathways. nih.gov However, it is crucial to note that this is a different molecule, and direct evidence for this compound's effect on protein kinases is not available.

Currently, there is a lack of specific research findings detailing the direct impact of this compound on the regulation of gene expression.

The interaction of benzamide (B126) derivatives with various receptors has been a subject of scientific investigation.

5-HT4 Receptor: Substituted benzamides are well-known for their affinity for serotonin (B10506) 5-HT4 receptors. Research on esters of 4-amino-5-chloro-2-methoxybenzoic acid, which share a common benzamide core, has revealed potent agonistic and antagonistic activities at this receptor. nih.gov Some of these compounds demonstrated nanomolar affinity for 5-HT4 receptors in binding assays. nih.gov

D2 Receptor: The benzamide structure is also a key feature in many dopamine (B1211576) D2 receptor antagonists. Studies on 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives have shown their potential as dual antagonists for both serotonin 5-HT3 and dopamine D2 receptors. nih.gov Certain analogues in this series exhibited a significantly higher affinity for the D2 receptor compared to the established drug, metoclopramide. nih.gov

Androgen Receptor: The potential for benzamide-containing molecules to modulate androgen receptor (AR) activity has been explored. For example, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, a selective androgen receptor modulator (SARM), has demonstrated high binding affinity to the AR. nih.gov Research has also indicated that the transcriptional activity of the androgen receptor can be negatively modulated by the Daxx protein, and the interaction involves the AR's amino-terminal domain. nih.gov

CXCR2 Receptor: There is no direct evidence found in the search results to suggest an interaction between this compound and the CXCR2 receptor.

The inhibitory effects of benzamide derivatives on various enzymes have been noted in scientific literature.

Heparanase: While direct inhibition of heparanase by this compound has not been reported, other small molecules are known to target this enzyme. nih.gov For instance, studies on synthetic HS-tetrasaccharides containing unsubstituted glucosamine (B1671600) residues have shown they can inhibit heparanase activity. nih.gov

Metabolic Enzymes: The potential for molecules with a benzamide or similar structure to inhibit metabolic enzymes has been investigated. For example, a study of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which are structurally distinct but share some chemical features, identified compounds that act as reversible and mixed-type inhibitors against α-glucosidase and α-amylase. researchgate.net

In Vitro Pharmacological and Biological Responses

The effects of chemical compounds at the cellular level are often initially assessed through in vitro assays that measure their pharmacological and biological responses in controlled laboratory settings.

There is currently no specific data available from the search results detailing the antiproliferative effects of this compound in defined cell lines. However, related chemical structures have been investigated for such properties. For instance, a series of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives were synthesized and evaluated for their biological activity, with some compounds showing promising results against Entamoeba histolytica and better cell viability on the A549 lung cancer cell line as determined by the MTT assay. nih.gov Additionally, 4-amino-thieno[2,3-d]pyrimidine derivatives have been studied for their antiproliferative activity against breast cancer cell lines. nih.gov

Absence of Scientific Data for this compound Precludes Article Generation

A thorough investigation of scientific literature and databases has revealed a significant lack of available research on the chemical compound this compound. As a result, it is not possible to generate a scientifically accurate and detailed article focusing on its molecular and cellular investigations as requested. The specified outline, which includes sections on antimicrobial, anticonvulsant, and antioxidant activities, as well as structure-activity relationship studies, cannot be addressed due to the absence of published findings for this specific compound.

While the benzamide chemical scaffold is present in numerous biologically active molecules, and research exists for structurally related compounds, no direct studies on the biological activities of this compound could be identified. Scientific articles and experimental data are the cornerstones of accurate scientific reporting, and without such resources, the generation of content for the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the following sections of the proposed article outline cannot be developed:

Structure-Activity Relationship (SAR) Studies of this compound Analogues:Without data on the biological activity of the primary compound, no structure-activity relationship studies can be conducted or reported.

Stereochemical Considerations in Biological Activity:The influence of stereochemistry on the biological activity of this compound has not been a subject of scientific investigation.

Further research and publication of experimental data are required before a comprehensive and factual article on the biological activities of this compound can be composed.

Computational Chemistry and Molecular Modeling Studies of 4 Amino 3 Ethoxy N,n Dimethylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational efficiency.

Density Functional Theory (DFT): DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic structure of molecules. For benzamide (B126) derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)) are commonly used to predict molecular properties. nih.gov Studies on similar compounds, such as 4-ethoxy-2,3-difluoro benzamide, have utilized DFT to analyze structural parameters and vibrational spectra. nih.govresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. chemrxiv.org

In a study on 4-ethoxy-2,3-difluoro benzamide, the HOMO and LUMO energies were calculated to understand its electronic properties. researchgate.net The distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attacks. For 4-amino-3-ethoxy-N,N-dimethylbenzamide, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, particularly near the amino and ethoxy groups, which are strong electron-donating groups. The LUMO would likely be distributed over the benzamide moiety, including the carbonyl group.

| Property | Value (for a related benzamide) |

| HOMO Energy | -0.243767 a.u. |

| LUMO Energy | Value not specified in the source |

| Energy Gap (ΔE) | Value not specified in the source |

| Data from DFT/B3LYP/6-31+G(d,p) calculations on 4-ethoxy-2,3-difluoro benzamide. researchgate.net |

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity or scoring function. Benzamide derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors for various enzymes. For instance, different substituted benzamides have been docked into the active sites of proteins like histone deacetylases (HDACs) and the human estrogen receptor to predict their binding modes and affinities. nih.govnih.gov

For this compound, docking studies would involve identifying a relevant protein target. The molecule's functional groups—the amino, ethoxy, and dimethylamide moieties—would be assessed for their potential to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the protein's active site. Such simulations can rationalize the biological activity of novel compounds and guide the design of more potent derivatives. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Biomolecular Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. This technique models the motion of atoms and molecules, allowing for the study of conformational changes, stability of ligand-protein complexes, and the influence of solvent.

MD simulations on benzamide derivatives, such as those linked to pyrazine, have been used to understand the stability of their docked poses within protein binding sites. nih.gov An MD simulation would typically follow a molecular docking study to validate the predicted binding mode. The simulation tracks the trajectory of the ligand within the binding pocket, and key metrics like the root-mean-square deviation (RMSD) are calculated to assess the stability of the complex. mdpi.com

For this compound, an MD simulation could reveal its conformational flexibility and how it adapts to a protein's binding site. It would also help to analyze the persistence of key interactions (like hydrogen bonds) identified in docking studies over the simulation time, providing a more realistic view of the binding event.

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a detailed picture of the electronic interactions between filled donor orbitals and empty acceptor orbitals.

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's structure with its biological activity. Key descriptors include topological polar surface area (TPSA) and lipophilicity (logP).

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Lipophilicity (logP): Lipophilicity, often expressed as the logarithm of the partition coefficient (logP or XlogP), measures a molecule's solubility in a nonpolar solvent versus a polar solvent. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

While experimental data for this compound is scarce, these descriptors can be computationally predicted. The values for structurally related compounds provide a reasonable estimate.

| Molecular Descriptor | Predicted Value (for 4-amino-N,N-dimethylbenzamide) | Predicted Value (for 3-amino-4-ethoxy-N,N-dimethylbenzamide) |

| Molecular Formula | C9H12N2O | C11H16N2O2 |

| Molecular Weight | 164.20 g/mol | 208.26 g/mol |

| XlogP | 0.3 | 1.0 |

| Topological Polar Surface Area | 46.3 Ų | 55.5 Ų |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 3 |

| *Data sourced from PubChem. |

Advanced Spectroscopic Characterization Techniques in 4 Amino 3 Ethoxy N,n Dimethylbenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

1H NMR and 13C NMR Chemical Shift Assignments and Analysis

While specific experimental ¹H NMR and ¹³C NMR data for 4-amino-3-ethoxy-N,N-dimethylbenzamide are not widely available in published literature, the expected chemical shifts can be predicted based on the analysis of similar structures. For instance, in related N,N-dimethylbenzamide derivatives, the protons of the N,N-dimethyl group typically appear as two distinct singlets in the ¹H NMR spectrum due to hindered rotation around the amide C-N bond. The aromatic protons would exhibit complex splitting patterns influenced by the amino and ethoxy substituents. In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 168-172 ppm.

Theoretical Calculation of NMR Parameters for Validation

In the absence of extensive experimental data, theoretical calculations, such as those employing Density Functional Theory (DFT), serve as a powerful tool for predicting and validating NMR parameters. By creating a computational model of the this compound molecule, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values can then be compared with any available experimental data for validation or used to predict the spectrum of the compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups and vibrational modes of a molecule. For this compound, the FT-IR and FT-Raman spectra would be expected to show characteristic bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and alkyl groups, C=O stretching of the amide, and C-O stretching of the ethoxy group. A normal mode analysis, often performed computationally, can aid in the precise assignment of these vibrational bands to specific molecular motions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Dependent Density Functional Theory (TD-DFT) Studies

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is anticipated to exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic ring and the amide functionality. Time-Dependent Density Functional Theory (TD-DFT) calculations can be employed to theoretically predict the electronic absorption spectra, providing valuable information on the energies and nature of the electronic transitions, which can then be correlated with experimental findings.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pattern Elucidation

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of the dimethylamino group, the ethoxy group, and other fragments, providing corroborative evidence for the proposed structure.

Applications of 4 Amino 3 Ethoxy N,n Dimethylbenzamide and Its Derivatives As Research Probes

Development of Chemical Probes for Specific Protein Targets (e.g., Nek2 Kinase Inhibition)

The benzamide (B126) core structure is a key pharmacophore in the design of inhibitors for various protein kinases, including Nek2 kinase, which is implicated in cancer. nih.gov Researchers have utilized substituted benzamides to develop potent and selective chemical probes to study the kinase's function. These probes are often designed to interact with specific residues within the ATP-binding pocket of the kinase.

A structure-based approach has been employed to design irreversible inhibitors that target a non-catalytic cysteine residue (Cys22) near the glycine-rich loop of Nek2. nih.govnih.gov For instance, the crystal structure of a non-covalent inhibitor, 3-((6-cyclohexylmethoxy-7H-purin-2-yl)amino)benzamide, in complex with Nek2 provided a blueprint for designing covalent inhibitors. nih.gov By modifying the benzamide scaffold, researchers have developed compounds that form a covalent bond with Cys22, leading to irreversible inhibition. This strategy has led to the creation of highly selective probes that can inactivate Nek2 kinase activity in cellular environments, allowing for a more precise understanding of its biological roles without affecting other mitotic kinases. nih.gov

One example of such a derivative, 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide, demonstrated potent Nek2 inhibition with an IC50 of 0.06 μM and exhibited selectivity over other kinases. nih.gov X-ray crystallography confirmed that this compound covalently modifies Cys22 within the Nek2 ATP-binding site. nih.gov These findings underscore the importance of the aminobenzamide scaffold in developing targeted covalent inhibitors as research probes for studying kinase biology.

| Compound | Target | Inhibition (IC50) | Mechanism |

| Oxindole propynamide 16 (JH295) | Nek2 Kinase | ~1.3 μM (in cells) | Irreversible, Cys22 alkylation nih.gov |

| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | Nek2 Kinase | 0.06 μM | Covalent modification of Cys22 nih.gov |

| 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide | Nek2 Kinase | 0.14 μM | Time-dependent, irreversible nih.gov |

Radiotracer Design for Molecular Imaging Research (e.g., CXCR2-Targeting PET)

Derivatives of aminobenzamides are instrumental in the design of radiotracers for positron emission tomography (PET), a powerful non-invasive imaging technique. radiopaedia.org These tracers allow for the visualization and quantification of specific molecular targets in vivo. A key target is the C-X-C chemokine receptor 2 (CXCR2), a G protein-coupled receptor involved in inflammation and cancer. nih.govresearchgate.net

The development of CXCR2-targeting PET tracers involves synthesizing ligands with high affinity and selectivity for the receptor. These ligands are typically based on the structure of known CXCR2 antagonists, which often feature a substituted aminobenzamide core. The process begins with the design and synthesis of precursor molecules that can be readily labeled with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F). nih.gov

For example, researchers have developed fluorescent negative allosteric modulators (NAMs) based on aminobenzamide structures to study the intracellular binding pocket of CXCR2. nih.gov These fluorescent probes help in understanding ligand binding and provide a platform to screen for other molecules. nih.gov This knowledge is then applied to design PET tracers. An indirect ¹⁸F-labeling approach was successfully developed for a tracer candidate, which demonstrated specific uptake in CXCR2-overexpressing cells, confirming its potential for imaging neutrophils and inflammatory processes. nih.gov

| Tracer Type | Target | Imaging Modality | Core Structure Application |

| Fluorescent Ligands | CXCR2 (intracellular allosteric site) | Fluorescence Imaging, NanoBRET | Scaffold for high-affinity NAMs nih.govresearchgate.net |

| ¹⁸F-labeled Squaramide | CXCR2 | PET Imaging | Precursor for radiolabeling nih.gov |

| Stilbene derivatives | Amyloid-beta plaques | PET Imaging | Fluorinated PEG linkers for brain imaging nih.gov |

Utility in High-Throughput Screening and In Vitro Assay Development

The substituted benzamide scaffold is frequently identified in high-throughput screening (HTS) campaigns as a "frequent hitter," indicating its ability to interact with a wide range of biological targets. researchgate.net This promiscuity, when properly channeled through medicinal chemistry efforts, makes it a valuable starting point for developing more specific and potent compounds.

In the context of in vitro assay development, derivatives of 4-amino-3-ethoxy-N,N-dimethylbenzamide are used to create specific tools for screening. For instance, the development of fluorescent ligands for CXCR2 enables the creation of high-throughput binding assays, such as the NanoBRET (Bioluminescence Resonance Energy Transfer) assay. nih.govnih.gov These assays are non-radioactive and can be performed in whole cells or cell membranes, allowing for the rapid screening of large compound libraries to identify new CXCR2 modulators. nih.gov The ability to measure binding kinetics and equilibrium in a high-throughput manner accelerates the discovery of new chemical entities targeting this receptor. nih.gov

Research Applications as Hydrotropic Agents for Solubility Enhancement

Hydrotropy is a phenomenon where the solubility of poorly water-soluble substances is increased by the addition of a high concentration of a hydrotropic agent. impactfactor.org These agents are typically amphiphilic organic salts. While this compound itself is not extensively documented as a hydrotrope, its core structure, N,N-dimethylbenzamide (DMBA), has been studied for this purpose.

Research has shown that DMBA is a powerful solubilizing agent for hydrophobic drugs, capable of producing solubility enhancements of 1,000- to 10,000-fold. nih.gov DMBA is more hydrophobic and undergoes more extensive self-association than other hydrotropes like N,N-diethylnicotinamide (DENA), making it particularly effective for solubilizing hydrophobic compounds. nih.gov The solubilization mechanism involves a combination of hydrophobic and specific interactions, such as hydrogen bonding. nih.gov

Furthermore, studies on other o-aminobenzamide derivatives have shown that their poor water solubility can be dramatically improved through salt formation. nih.gov For example, converting an aminobenzamide analog into its dihydrochloride (B599025) salt (F8·2HCl) increased its water solubility more than 50-fold, from less than 1 mg/mL to over 50 mg/mL. nih.gov This highlights a practical strategy for enhancing the utility of this class of compounds in aqueous research settings. Given these precedents, this compound and its derivatives represent promising candidates for research applications as hydrotropic agents to enhance the solubility of poorly soluble compounds in various in vitro and in vivo experimental systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.